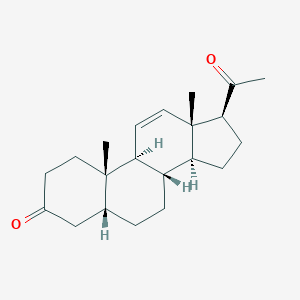
5beta-Pregn-11-ene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Pregn-11-ene-3,20-dione typically involves the oxidation of pregnane derivatives. The reaction conditions often include the use of oxidizing agents such as chromium trioxide or potassium permanganate under controlled temperatures and pH levels .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar oxidation processes but with enhanced efficiency and yield optimization. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5beta-Pregn-11-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized steroids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions at the oxo positions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound .
Aplicaciones Científicas De Investigación
5beta-Pregn-11-ene-3,20-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5beta-Pregn-11-ene-3,20-dione involves its interaction with steroid receptors and enzymes involved in steroid metabolism. The compound exerts its effects by binding to these molecular targets and modulating their activity, leading to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Pregnane: A hydride from which 5beta-Pregn-11-ene-3,20-dione is derived.
5alpha-pregn-11-ene-3,20-dione: A similar compound with different stereochemistry at the 5-position.
3alpha-hydroxy-5beta-pregn-16-ene-11,20-dione: Another related steroid with additional hydroxylation.
Uniqueness
This compound is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
1096-39-5 |
|---|---|
Fórmula molecular |
C21H30O2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(5R,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h9,11,14,16-19H,4-8,10,12H2,1-3H3/t14-,16+,17-,18+,19+,20+,21-/m1/s1 |
Clave InChI |
ZQTJQOPWOKKYDC-XWOJZHJZSA-N |
SMILES |
CC(=O)C1CCC2C1(C=CC3C2CCC4C3(CCC(=O)C4)C)C |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C=C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES canónico |
CC(=O)C1CCC2C1(C=CC3C2CCC4C3(CCC(=O)C4)C)C |
Sinónimos |
5β-Pregn-11-ene-3,20-dione |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















